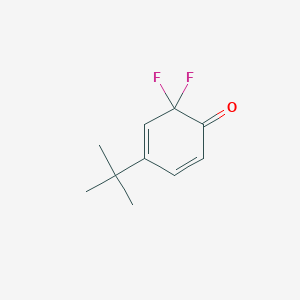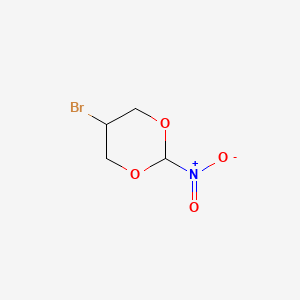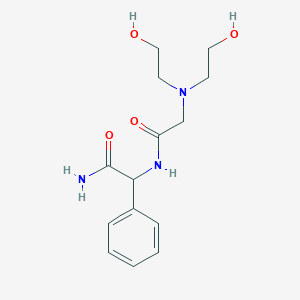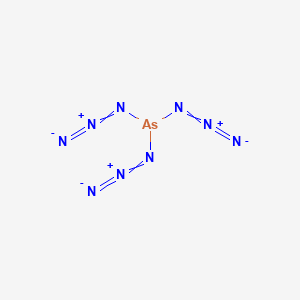
Arsorous triazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsorous triazide is a compound that contains arsenic and azide groups. It is known for its high reactivity and potential applications in various fields, including chemistry and materials science. The compound is of interest due to its unique chemical properties and the ability to undergo various reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arsorous triazide can be synthesized through the reaction of arsenic trioxide with hydrazoic acid. The reaction typically occurs under controlled conditions to ensure the safe handling of the highly reactive azide groups. The general reaction can be represented as follows:
As2O3+6HN3→2As(N3)3+3H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and pressure, to ensure the safety and efficiency of the production. The use of specialized equipment to handle the toxic and reactive intermediates is essential.
Chemical Reactions Analysis
Types of Reactions
Arsorous triazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentoxide and nitrogen gas.
Reduction: Reduction reactions can convert this compound to arsine and other arsenic-containing compounds.
Substitution: The azide groups can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and nitric acid.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and amines.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:
Oxidation: Arsenic pentoxide and nitrogen gas.
Reduction: Arsine and other arsenic-containing compounds.
Substitution: Various substituted arsenic compounds.
Scientific Research Applications
Arsorous triazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce azide groups into molecules.
Materials Science: Employed in the preparation of high-energy materials and explosives.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of arsorous triazide involves the release of nitrogen gas upon decomposition, which can drive various chemical reactions. The azide groups in the compound are highly reactive and can participate in cycloaddition reactions, forming triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Arsenic trioxide: A related compound used in various chemical reactions and industrial applications.
Arsine: A simpler arsenic-containing compound with different reactivity and applications.
Triazine derivatives: Compounds containing nitrogen-rich rings, used in various chemical and industrial applications.
Uniqueness
Arsorous triazide is unique due to its combination of arsenic and azide groups, which imparts high reactivity and versatility in chemical reactions. Its ability to undergo various types of reactions makes it a valuable tool in synthetic chemistry and materials science.
Properties
CAS No. |
167771-41-7 |
|---|---|
Molecular Formula |
AsN9 |
Molecular Weight |
200.98 g/mol |
IUPAC Name |
triazidoarsane |
InChI |
InChI=1S/AsN9/c2-8-5-1(6-9-3)7-10-4 |
InChI Key |
JSQMYNXMPBYXOR-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[N+]=N[As](N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


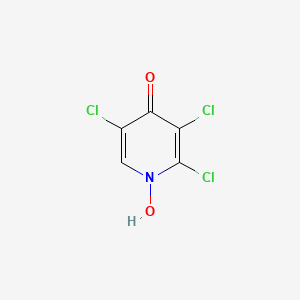
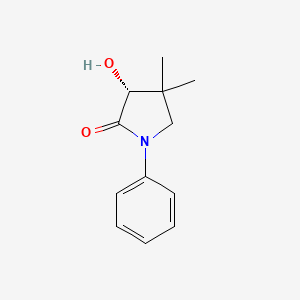
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)


![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)
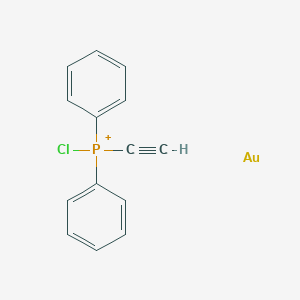
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
